
Methyl 6-acetamido-3-bromopicolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-acetamido-3-bromopicolinate is a compound that is not directly described in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the synthesis and properties of methyl 6-acetamido-3-bromopicolinate. For instance, the synthesis of 6-bromopicoline and its derivatives is a topic of interest due to their potential applications in various chemical reactions and as intermediates in the production of complex molecules .
Synthesis Analysis
The synthesis of related compounds, such as 6-bromopicoline, involves reductive homocoupling, which can be catalyzed by nickel or palladium compounds . This method provides a high yield and represents an improvement over previous syntheses. In another study, the synthesis of a brominated quinazoline derivative is achieved through a multi-step process starting from p-toluidine, which involves oxidation and bromination steps . These methods could potentially be adapted for the synthesis of methyl 6-acetamido-3-bromopicolinate by introducing the appropriate acetamido substituent at the right stage of the synthesis.
Molecular Structure Analysis
The molecular structure of copper(II) complexes with 6-bromopicolinic acid has been determined using X-ray crystal structure analysis . The coordination polyhedron of the copper(II) ion in these complexes varies between square-pyramidal and trigonal-bipyramidal geometries. The 6-bromopicolinic acid acts as a bidentate ligand coordinating through the nitrogen and oxygen atoms. This information could be useful in predicting the molecular structure of methyl 6-acetamido-3-bromopicolinate, as the presence of substituents on the picolinate ring can influence the overall geometry and electronic properties of the molecule.
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of methyl 6-acetamido-3-bromopicolinate. However, the reactivity of brominated heterocycles, such as 6-bromopicoline, suggests that they can participate in various coupling reactions, which could be useful in further functionalizing the molecule . Additionally, the presence of an acetamido group could introduce additional reactivity, such as participation in nucleophilic substitution reactions or influencing the electronic properties of the aromatic system.
Physical and Chemical Properties Analysis
While the physical and chemical properties of methyl 6-acetamido-3-bromopicolinate are not directly reported, the properties of similar compounds can provide some insights. For example, the thermal and magnetic properties of copper(II) complexes with 6-bromopicolinic acid have been studied, indicating that such complexes can exhibit paramagnetic or antiferromagnetic behavior depending on their specific structure . The presence of a bromine atom and an acetamido group in methyl 6-acetamido-3-bromopicolinate would likely influence its boiling point, melting point, solubility, and stability, which are important parameters in the context of chemical synthesis and application.
科学的研究の応用
Synthesis and Antibacterial Activity
- Research into quinazolinyl, azetidinonyl, and thiazolidinonyl triazoles derived from bromoquinazolinones, which are structurally related to "Methyl 6-acetamido-3-bromopicolinate," showed promising antibacterial properties. These compounds were synthesized and evaluated against several bacterial strains, demonstrating their potential in developing new antibacterial agents (Singh et al., 2010).
Catalytic Synthesis
- A study on the catalytic synthesis of β-glycosides of N-Acetylglucosamine using sugar oxazolines, a process related to the chemical functionalities of "Methyl 6-acetamido-3-bromopicolinate," highlighted a mild and efficient synthetic route. This synthesis has implications for the development of glycosidic pharmaceuticals and bioactive compounds (Wittmann & Lennartz, 2002).
Pharmaceutical Development
- The optimization of synthesis steps for a Nav1.8 sodium channel modulator incorporated the use of a derivative of "Methyl 6-acetamido-3-bromopicolinate." Improvements in the synthesis process, including a key oxidation step and a Suzuki−Miyaura coupling, were detailed, contributing to the efficient production of a compound with therapeutic potential (Fray et al., 2010).
Antituberculosis Activity
- The synthesis and evaluation of quinolinyl acetamide derivatives for anti-tuberculosis activity were investigated, showing the versatility of compounds structurally related to "Methyl 6-acetamido-3-bromopicolinate" in developing treatments for tuberculosis. The synthesized compounds were characterized and tested for their efficacy against the disease (Bai et al., 2011).
Supramolecular Chemistry
- A study on copper(II) complexes with 6-methylpicolinic and 6-bromopicolinic acid revealed insights into the supramolecular architectures of these complexes, which are relevant to the understanding of molecular interactions and the development of coordination compounds for various applications (Kukovec et al., 2008).
作用機序
Mode of Action
The mode of action of Methyl 6-acetamido-3-bromopicolinate is currently unknown. It’s possible that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes. More research is needed to confirm this and to understand the specifics of these interactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 6-acetamido-3-bromopicolinate are not well-documented. These properties are crucial for understanding the compound’s bioavailability, or how much of the compound is able to reach its target site in the body. More research is needed to determine these properties .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Methyl 6-acetamido-3-bromopicolinate is not well-documented. Factors such as temperature, pH, and the presence of other molecules could potentially affect how this compound interacts with its targets. More research is needed to understand these influences .
将来の方向性
特性
IUPAC Name |
methyl 6-acetamido-3-bromopyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O3/c1-5(13)11-7-4-3-6(10)8(12-7)9(14)15-2/h3-4H,1-2H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJWQHXXOYHKPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=C(C=C1)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-[2-(furan-2-carbonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2524599.png)
![3-benzyl-7-(2-methoxyphenyl)-2-oxo-N-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxamide](/img/structure/B2524600.png)
![3-(Prop-2-enoylamino)-N-[[5-(trifluoromethyl)furan-2-yl]methyl]propanamide](/img/structure/B2524601.png)

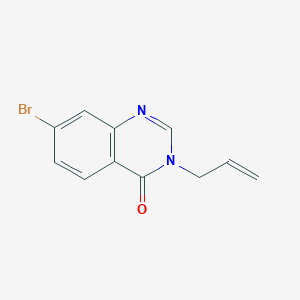

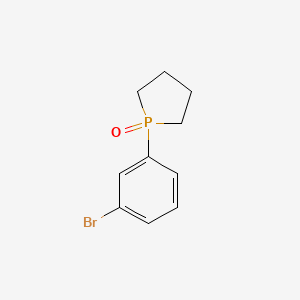
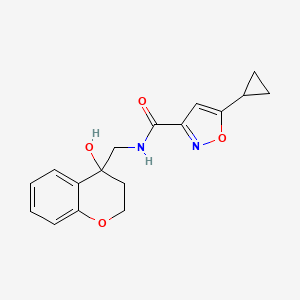
![8-Ethyl-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B2524609.png)

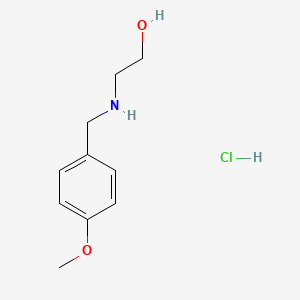
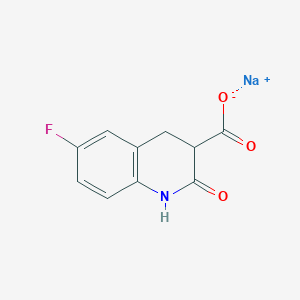
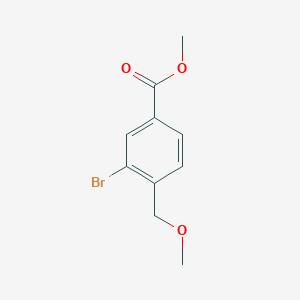
![N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-fluorophenylsulfonamido)propanamide](/img/structure/B2524619.png)